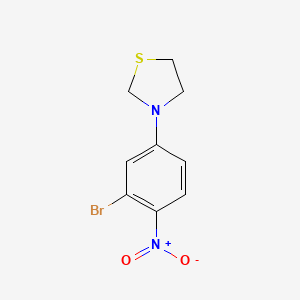

3-(3-Bromo-4-nitrophenyl)thiazolidine

Descripción general

Descripción

3-(3-Bromo-4-nitrophenyl)thiazolidine is a heterocyclic compound that features a thiazolidine ring attached to a brominated and nitrated phenyl group. Thiazolidine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both bromine and nitro groups on the phenyl ring can significantly influence the compound’s reactivity and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-nitrophenyl)thiazolidine typically involves the reaction of 3-bromo-4-nitrobenzaldehyde with thiazolidine. One common method is the condensation reaction between the aldehyde group of 3-bromo-4-nitrobenzaldehyde and the amine group of thiazolidine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and it is usually carried out in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 3-position of the phenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitro group at the 4-position .

Key Reagents and Products

Mechanistic Insights :

-

The nitro group activates the bromine substituent for SNAr by withdrawing electron density via resonance.

-

Reactions typically proceed via a Meisenheimer intermediate under polar aprotic solvents (e.g., DMF) or ethanol .

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur atom or adjacent carbon centers.

Oxidation Pathways

| Oxidizing Agent | Product | Observations | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 50°C | 3-(3-Bromo-4-nitrophenyl)thiazolidin-4-one | Formation of a ketone at C4 | |

| H₂O₂, AcOH, RT | Sulfoxide derivative | Partial oxidation of sulfur |

Notes :

-

Strong oxidizing agents like KMnO₄ cleave the thiazolidine ring to form a thiazolidinone .

-

Controlled oxidation with H₂O₂ yields sulfoxides without ring opening .

Reduction Reactions

The nitro group and thiazolidine ring can be selectively reduced.

Reduction Pathways

| Reducing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C, EtOH | 3-(3-Bromo-4-aminophenyl)thiazolidine | Nitro → amine | |

| NaBH₄, MeOH | Thiazolidine ring remains intact | No reduction of nitro group |

Key Findings :

-

Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the bromine or thiazolidine ring .

-

Sodium borohydride fails to reduce the nitro group but may reduce disulfide bonds in modified derivatives .

Ring-Opening and Hydrolysis

The thiazolidine ring undergoes acid- or base-catalyzed hydrolysis.

Hydrolysis Conditions

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| HCl (6M), reflux | 3-Bromo-4-nitrobenzenethiol + acetamide | Acid-catalyzed ring opening | |

| NaOH (2M), 70°C | Disulfide derivatives | Base-mediated dimerization |

Structural Implications :

-

Acidic hydrolysis cleaves the C–N bond of the thiazolidine ring, yielding a thiol and acetamide .

-

Alkaline conditions promote disulfide bond formation via oxidation of liberated thiol groups .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Catalytic Systems

| Catalyst/Base | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | 3-(4-Nitrophenyl)thiazolidine | 75 | |

| CuI, Et₃N, DMSO | Terminal alkyne | 3-Alkynyl-4-nitrophenylthiazolidine | 68 |

Applications :

-

Suzuki-Miyaura coupling enables aryl-aryl bond formation for functionalized derivatives.

-

Sonogashira coupling introduces alkynyl groups for click chemistry applications .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position relative to itself.

Example Reactions

| Electrophile | Product | Regioselectivity | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄ | 3-Bromo-4,6-dinitrophenylthiazolidine | Nitration at C6 | |

| Cl₂, FeCl₃ | 3-Bromo-4-nitro-6-chlorophenylthiazolidine | Chlorination at C6 |

Regiochemical Analysis :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(3-Bromo-4-nitrophenyl)thiazolidine has been investigated for its potential pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Applications:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for tumor growth.

- Anti-inflammatory Properties: Research indicates that thiazolidine derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory agents.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | TBD |

| Reference Drug (Doxorubicin) | A431 | 0.5 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.

- Formation of Thiazolidine Derivatives: The thiazolidine moiety can undergo modifications to yield compounds with enhanced biological activity.

Table 2: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Reduction | Conversion to amines or alcohols |

| Oxidation | Formation of corresponding carboxylic acids |

The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antifungal properties.

Case Study: Antibacterial Activity

A study conducted by Shanmugam et al. demonstrated that thiazolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like bromine and nitro enhances antibacterial efficacy.

Table 3: Antibacterial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Reference Compound (Ampicillin) | E. coli | 4 µg/mL |

Mecanismo De Acción

The biological activity of 3-(3-Bromo-4-nitrophenyl)thiazolidine is primarily due to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the bromine atom can enhance the compound’s binding affinity to certain targets.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromo-3-nitrophenyl)thiazolidine: Similar structure but with different positions of the bromine and nitro groups.

3-(3-Chloro-4-nitrophenyl)thiazolidine: Chlorine instead of bromine.

3-(3-Bromo-4-aminophenyl)thiazolidine: Amino group instead of nitro group.

Uniqueness

3-(3-Bromo-4-nitrophenyl)thiazolidine is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its reactivity and biological properties. The combination of these functional groups can enhance the compound’s potential as a therapeutic agent and its versatility in chemical synthesis.

Actividad Biológica

Overview

3-(3-Bromo-4-nitrophenyl)thiazolidine is a heterocyclic compound characterized by a thiazolidine ring bonded to a brominated and nitrated phenyl group. The structural features of this compound suggest significant potential for various biological activities, primarily due to the presence of both bromine and nitro substituents, which can influence its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can be bioreduced to form reactive intermediates that may damage cellular components, while the bromine atom enhances binding affinity to certain targets, potentially altering their activity .

Biological Activities

Research indicates that thiazolidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Thiazolidines are known for their antibacterial properties, which can be influenced by the nature of substituents at specific positions on the thiazolidine ring. The presence of electron-withdrawing groups like nitro has been associated with enhanced antibacterial effects .

- Anticancer Potential : Preliminary studies suggest that thiazolidine derivatives may possess anticancer properties. For instance, compounds similar in structure have shown selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells .

- Anti-inflammatory Effects : Some thiazolidines have demonstrated anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

- Antimicrobial Efficacy :

- Anticancer Activity :

-

Molecular Docking Studies :

- Molecular docking studies have been employed to understand the binding interactions between this compound and its molecular targets. These studies revealed that the compound could effectively fit into active sites of key enzymes involved in disease processes, further supporting its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 3-(4-Bromo-3-nitrophenyl)thiazolidine | High | Moderate | Low |

| 3-(3-Chloro-4-nitrophenyl)thiazolidine | Low | High | Moderate |

Propiedades

IUPAC Name |

3-(3-bromo-4-nitrophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2S/c10-8-5-7(11-3-4-15-6-11)1-2-9(8)12(13)14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTLFNOIRLHTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC(=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.